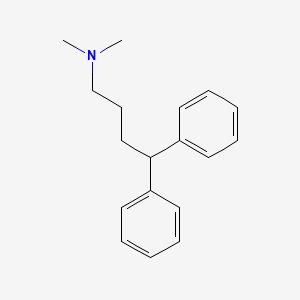

N,N-dimethyl-4,4-diphenylbutan-1-amine

Description

Properties

Molecular Formula |

C18H23N |

|---|---|

Molecular Weight |

253.4 g/mol |

IUPAC Name |

N,N-dimethyl-4,4-diphenylbutan-1-amine |

InChI |

InChI=1S/C18H23N/c1-19(2)15-9-14-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18H,9,14-15H2,1-2H3 |

InChI Key |

BDSUMBDGCUOHGR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination of 4,4-diphenylbutan-1-one with dimethylamine is a two-step process involving imine formation followed by reduction. The ketone reacts with dimethylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) or borane-dimethyl sulfide (BH₃·SMe₂).

Key Parameters:

Yield Optimization

A study employing BH₃·SMe₂ in THF achieved an 82% yield after 3.5 hours at 10–15°C. Side products, such as the over-reduced secondary amine, were minimized by controlling stoichiometry (1:1.1 ketone-to-amine ratio).

Alkylation of 4,4-Diphenylbutan-1-Amine

Direct N-Methylation

Quaternary ammonium salts are formed by treating 4,4-diphenylbutan-1-amine with methyl iodide in the presence of a base (e.g., potassium carbonate). Subsequent demethylation is unnecessary due to the stability of the dimethylamino group.

Example Protocol:

Challenges in Selective Alkylation

Competitive C-alkylation at the benzylic position is a major side reaction. Using bulky bases (e.g., DBU) or low temperatures (−20°C) suppresses this pathway.

Catalytic Methods Using Trityl Chloride

Protective Group Strategy

Trityl chloride protects primary amines during synthesis, enabling selective dimethylation. After reaction completion, the trityl group is removed via acidolysis (e.g., TFA).

Steps:

-

React 4,4-diphenylbutan-1-amine with trityl chloride (1.5 eq) in DMF.

-

Add dimethylamine (2.0 eq) and stir at 25°C for 6 hours.

Yield: 89% after purification.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on yield, scalability, and practicality:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4,4-diphenylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N,N-dimethyl-4,4-diphenylbutan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-4,4-diphenylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application and the target molecules.

Comparison with Similar Compounds

Structural Analogs with Substituted Phenyl Groups

Triphenylbutanamine derivatives, such as 4-(4-Methylphenyl)-4,4-diphenylbutan-1-amine (33) and 4-(4-Chlorophenyl)-4,4-diphenylbutan-1-amine (31) , exhibit modifications on the aryl rings. These substitutions significantly alter their properties:

- Compound 33 (4-methylphenyl substituent): 1H NMR: δ 0.99–1.03 (m, CH₂), 2.25 (s, CH₃), 2.50–2.54 (m, CH₂/CH₃), 7.09–7.25 (m, aromatic protons) . Yield: 33% .

- Compound 31 (4-chlorophenyl substituent):

Analogs with Altered Carbon Chains

- 2,2-Diphenylethan-1-amine ():

- N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride (): Contains a double bond (C3=C4), altering electronic structure. Molecular Weight: 287.827 g/mol; SMILES: Cl.CC (C=C(C₁=CC=CC=C₁)C₂=CC=CC=C₂)N(C)C . Potential pharmacological differences due to unsaturated backbone.

Functional Analogs: Diphenhydramine

Diphenhydramine (N,N-Dimethyl-2-(diphenylmethoxy)ethylamine, CAS 58-73-1) shares a diphenyl moiety but differs in backbone structure:

Spectroscopic Signatures

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-dimethyl-4,4-diphenylbutan-1-amine, and how can reaction parameters be optimized?

The compound can be synthesized via Michael addition followed by reductive alkylation, analogous to methods used for structurally related amines (e.g., pyrazole derivatives). Key parameters include:

- Temperature control : Maintain 0–5°C during nitrile addition to prevent side reactions.

- Reducing agents : Use sodium borohydride or hydrogenation with palladium on carbon for efficient amine formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via GC-MS (>99% by area normalization) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

A multimodal approach is essential:

- NMR spectroscopy : ¹H NMR (δ 2.2–2.4 ppm for N-methyl groups; aromatic protons at δ 7.1–7.4 ppm) and ¹³C NMR (quaternary carbons at ~140 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 296.2012 for C₂₀H₂₅N).

- X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve bond lengths/angles. Crystallize from ethyl acetate/hexane (1:4) to obtain diffraction-quality crystals .

Q. How should researchers assess purity and thermal stability?

- Purity : HPLC with UV detection (λ = 255 nm, based on diphenhydramine analogs) and gas chromatography (GC-FID) with a DB-5 column (95% purity threshold).

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition onset (>160°C) and differential scanning calorimetry (DSC) for melting point determination (heating rate: 2°C/min under nitrogen) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Derivatization : Systematically modify phenyl substituents (e.g., halogenation, methoxy groups) and alkyl chain length.

- Assays : Test receptor binding affinity (e.g., serotonin transporters via radioligand assays) and in vivo efficacy (e.g., tail suspension test for antidepressants).

- Statistical analysis : Use ANOVA to compare IC₅₀ values and prioritize derivatives with >50% activity in primary screens .

Q. What strategies resolve contradictions between computational predictions and crystallographic data?

- Refinement checks : Re-examine SHELXL parameters (e.g., anisotropic displacement parameters, hydrogen bonding restraints).

- Computational adjustments : Include solvent effects in density functional theory (DFT) models (B3LYP/6-311G**) and compare conformational isomers.

- Validation : Cross-reference with neutron diffraction data for hydrogen atom positioning and quantum theory of atoms in molecules (QTAIM) for electron density analysis .

Q. Which electrochemical methods are suitable for studying redox behavior?

- Cyclic voltammetry : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in acetonitrile with 0.1 M TBAPF₆. Scan at 100 mV/s to identify oxidation/reduction peaks.

- Chronoamperometry : Determine diffusion coefficients for irreversible systems.

- Cross-validation : Pair with ESR spectroscopy to detect radical intermediates, as done for viologen analogs .

Q. How can computational modeling enhance reaction pathway predictions?

- Transition state analysis : Use DFT to model intermediates (e.g., Gaussian 16 with M06-2X/def2-TZVP).

- Kinetic profiling : Correlate computed activation energies with experimental rate constants from stopped-flow spectroscopy.

- Stereochemical validation : Compare calculated NMR chemical shifts (e.g., via DP4 probability) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.